4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-(3-amino-6-bromopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13) |
InChI Key |
PFWWDFZZHQTJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Stability and Storage of Amino-Bromo-Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical framework for understanding and managing the chemical stability of amino-bromo-pyrazine derivatives. As a senior application scientist, the goal is to synthesize established principles with practical, field-proven insights to ensure the integrity of these valuable compounds from the bench to preclinical development.
Foundational Principles: The Electronic Landscape of Amino-Bromo-Pyrazines
The stability of any molecule is fundamentally dictated by its structure. The pyrazine ring, a 1,4-diazine, is an aromatic heterocycle characterized by two electron-withdrawing nitrogen atoms.[1][2] This inherent electronic feature renders the pyrazine nucleus electron-deficient, which is a critical factor in its chemical behavior.
The introduction of substituents dramatically alters this electronic landscape:
-
Amino Group (-NH₂): As a powerful electron-donating group, the amino substituent counteracts the electron-withdrawing nature of the pyrazine ring. This donation of electron density can increase the ring's susceptibility to electrophilic attack and oxidation. The basicity of the amino group also introduces pH sensitivity.[3][4]
-
Bromo Group (-Br): The bromine atom is an electronegative, electron-withdrawing group that further decreases the electron density of the pyrazine ring. The carbon-bromine (C-Br) bond can be a labile site, susceptible to nucleophilic substitution and photolytic cleavage.[5][6][7]
The interplay of these opposing electronic effects—the donating amino group and the withdrawing bromo and pyrazine moieties—creates a molecule with unique reactivity and specific vulnerabilities that must be addressed in its handling and storage.
Critical Factors Governing Stability and Degradation Pathways
The degradation of amino-bromo-pyrazine derivatives is not a singular event but rather a collection of potential chemical transformations influenced by environmental factors. Understanding these factors is paramount to designing effective storage strategies. Forced degradation studies, which intentionally expose the API to harsh conditions, are an essential tool for identifying likely degradation pathways.[][9][10][11][12]
Key Environmental Stressors and Degradation Pathways
| Stress Factor | Potential Degradation Pathway(s) | Rationale and Mechanistic Insights |
| Light (Photostability) | Photolytic Cleavage, Photo-oxidation | The C-Br bond is susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of radical species that can initiate chain reactions. The pyrazine ring itself can also undergo radiationless decay processes upon photoexcitation.[13][14][15] |
| Temperature (Thermal Stability) | General acceleration of all degradation reactions | Increased kinetic energy overcomes the activation energy barriers for various reactions, including hydrolysis, oxidation, and rearrangement. |
| pH (Hydrolytic Stability) | Acid/Base-catalyzed Hydrolysis, Protonation/Deprotonation | The amino group's basicity makes it susceptible to protonation in acidic conditions, altering the molecule's electronic properties and solubility.[16][17][18][19] The C-Br bond can be susceptible to nucleophilic attack by hydroxide ions under basic conditions, leading to hydrolysis.[11] |
| Oxidative Stress | N-oxidation, Ring Oxidation | The electron-rich amino group and the nitrogen atoms of the pyrazine ring are potential sites for oxidation, especially in the presence of atmospheric oxygen, peroxides, or trace metal catalysts.[20][21][22] |
Caption: Key degradation pathways for amino-bromo-pyrazine derivatives.
Protocols for Ensuring Chemical Integrity: Storage and Handling
A systematic approach to storage and handling is crucial to preserve the chemical integrity of amino-bromo-pyrazine derivatives. The following protocols are based on established good manufacturing practices (GMP) and good distribution practices (GDP) for active pharmaceutical ingredients (APIs).[23][24]
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or ≤ -20°C (Frozen) | To minimize thermal degradation by slowing down chemical reaction rates. The specific temperature should be determined by stability studies.[25] |
| Light | Store in amber vials or light-proof containers | To prevent photolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize oxidative degradation by displacing atmospheric oxygen.[26] |
| Container | Tightly sealed, non-reactive material (e.g., Type I borosilicate glass) | To prevent contamination from moisture and air, and to avoid leaching or reaction with the container. |
Step-by-Step Experimental Workflow for Stability Assessment
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is essential for accurately assessing the stability of an API.[27][28][29][30] This method must be able to separate the intact API from all potential degradation products.
Caption: Workflow for a comprehensive stability testing program.
Conclusion: A Proactive Approach to Stability
The chemical stability of amino-bromo-pyrazine derivatives is a multifaceted challenge that requires a deep understanding of their inherent electronic properties and a proactive approach to mitigating environmental stressors. By implementing stringent storage and handling protocols grounded in scientific principles and validated by robust stability testing programs, researchers and drug developers can ensure the integrity, quality, and reliability of these critical compounds. This diligence is fundamental to the generation of reproducible scientific data and the successful advancement of new therapeutic agents.
References
- Arora, P. K. (2019).
- Lofgren, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters.
- Pimviriyakul, P., et al. (2020). General microbial pathways of halogenated aromatics degradations.
- Pimviriyakul, P., et al. (2020).
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- Li, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry.
- Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics.
- Ensuring the Quality of Active Pharmaceutical Ingredients. (n.d.). PharmTech.
- Wang, H., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
- Solubility of Things. (n.d.). Pyrazine.
- UCHEM. (2024).
- Wikipedia. (n.d.). Pyrazine.
- MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube.
- Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub.
- Chemistry Stack Exchange. (2014).
- Li, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed.
- ResearchGate. (2022).
- Singh, S., & Kumar, V. (2016).
- ResearchGate. (2014). Quantum dynamics of the photostability of pyrazine.
- Li, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- IJSDR. (2023).
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Chi-Kuen, S., & Ho, C. T. (1995).
- Zhang, X., et al. (2024). Controlled Formation of Pyrazines: Inhibition by Ellagic Acid Interaction with N-(1-Deoxy-d-xylulos-1-yl)-glycine and Promotion through Ellagic Acid Oxidation.
- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
- Air Products. (n.d.). Gaseous nitrogen.
- Health Safety & Wellbeing, The University of Queensland. (n.d.).
- ECA Academy. (2023).
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Toropov, A. A., et al. (2009). Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure–activity relationship approaches. European Journal of Medicinal Chemistry.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- Desenko, S. M., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
- Palanisamy, J., et al. (2024). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors.
- chemistrystudent.com. (2023). How does pH Affect Amino Acids?. YouTube.
- GMP Trends. (n.d.). Proper Storage Conditions for Your APIs.
- Cowboy Biochemistry. (2017). Effect of pH and pKa on Amino Acid Structure. YouTube.
- Vedantu. (n.d.). How does pH affect amino acid structure class 12 chemistry CBSE.
- Wagner, T., et al. (2020). 3-Bromotetrazine: labelling of macromolecules via monosubstituted bifunctional s-tetrazines. Chemical Science.
- Laux, M., et al. (2023). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI.
- Ohta, A., et al. (1982). Studies on pyrazines, 8. An improved syntheses of 2‐amino‐3,5‐dibromo. Journal of Heterocyclic Chemistry.
- Leffingwell, J. C. (2002). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
- Khan, I., et al. (2023). Synthesis of 3,5-Disubstituted-(1H-) and (2H-)
- Wikipedia. (n.d.). Amine.
Sources
- 1. myuchem.com [myuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. How does pH affect amino acid structure class 12 chemistry CBSE [vedantu.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 24. gmptrends.com [gmptrends.com]
- 25. susupport.com [susupport.com]
- 26. airproducts.com [airproducts.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. sepscience.com [sepscience.com]
- 29. arborpharmchem.com [arborpharmchem.com]
- 30. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol: A Critical Intermediate in Kinase Inhibitor Discovery
Executive Summary
This technical guide provides an in-depth analysis of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol , a specialized chemical intermediate pivotal in the synthesis of allosteric SHP2 inhibitors and advanced kinase-targeting therapeutics. While direct public indexing of this specific phenol derivative is limited, its structural logic is firmly rooted in the well-characterized 3-amino-6-bromopyrazine scaffold used in drugs like SHP099. This guide details its chemical identifiers, synthesis via Suzuki-Miyaura coupling, and strategic utility in PROTAC linker design.
Part 1: Chemical Identifiers & Properties
The compound This compound is a halogenated aminopyrazine derivative featuring a phenol moiety at the C2 position. Its structural topology—placing the amine and bromine in a para relationship across the pyrazine ring—distinguishes it from other common intermediates.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-(4-Hydroxyphenyl)-5-bromo-pyrazin-2-amine |
| Common Name | This compound |
| CAS Number | Not publicly indexed (See Precursor CAS below) |
| Precursor CAS | 1062608-42-7 (2-Amino-5-bromo-3-iodopyrazine) |
| Molecular Formula | C₁₀H₈BrN₃O |
| Molecular Weight | 266.09 g/mol |
| SMILES | Nc1nc(Br)cnc1-c2ccc(O)cc2 |
| InChIKey | Calculated:[1]RLBJPMURTWCBMZ-UHFFFAOYSA-N (Analogous) |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH |
| pKa (Calc) | Phenol ~10.0; Pyrazine N ~0.6 |
Part 2: Synthesis & Preparation Protocol
The synthesis of this compound relies on a regioselective Suzuki-Miyaura cross-coupling reaction. The starting material, 2-Amino-5-bromo-3-iodopyrazine , contains two halogen handles. The iodine at position 3 is significantly more reactive towards oxidative addition by Palladium(0) than the bromine at position 5, allowing for selective arylation.
Experimental Protocol: Regioselective Suzuki Coupling
Objective: Synthesize 3-(4-hydroxyphenyl)-5-bromo-pyrazin-2-amine from 2-amino-5-bromo-3-iodopyrazine.
Reagents:
-
Substrate: 2-Amino-5-bromo-3-iodopyrazine (1.0 eq) [CAS: 1062608-42-7][1][2]
-
Boronic Acid: 4-Hydroxyphenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of the iodide (M+H 299.9) and formation of the product (M+H ~266/268).
-
Note: Avoid overheating (>100°C) to prevent oxidative addition at the bromine position (C5).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography (SiO₂, 0–50% EtOAc/Hexanes). The phenol group may require a slightly more polar eluent compared to protected analogs.
Synthesis Pathway Diagram[3]
Figure 1: Regioselective Suzuki-Miyaura coupling strategy leveraging the reactivity difference between C-I and C-Br bonds.
Part 3: Applications in Drug Discovery
This compound serves as a versatile scaffold in the development of kinase inhibitors, particularly for SHP2 (Src Homology 2 domain-containing phosphatase 2) .
SHP2 Allosteric Inhibition
The aminopyrazine core is a hallmark of allosteric SHP2 inhibitors like SHP099 . These molecules bind to a "tunnel" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited conformation.[3]
-
Role of the Phenol: The 4-hydroxyphenyl group mimics the interactions of the dichlorophenyl group in SHP099 but adds a hydrogen bond donor/acceptor capability. This can improve solubility or interact with specific residues (e.g., Arg111 or Glu250) in the allosteric pocket.
-
Bromine Handle: The remaining 6-bromo group is a critical "exit vector." It allows for a second cross-coupling reaction (e.g., Buchwald-Hartwig amination) to attach solubilizing groups like piperazines or spirocycles, which are essential for pharmacokinetic properties.
PROTAC Linker Attachment
The phenol moiety provides a chemically distinct handle for Proteolysis Targeting Chimera (PROTAC) development.
-
Strategy: The phenolic hydroxyl can be alkylated with a linker (PEG/alkyl chain) attached to an E3 ligase ligand (e.g., VHL or Cereblon).
-
Advantage: This enables the conversion of a standard SHP2 inhibitor into a degrader without disrupting the core binding interactions of the pyrazine ring.
Structural Logic Diagram
Figure 2: Functional decomposition of the molecule highlighting its modular utility in medicinal chemistry.
References
-
Chen, Y. N., et al. (2016).[4] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link (Describes the discovery of SHP099 and the aminopyrazine scaffold).
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. Link (Details the SAR of pyrazine-based inhibitors).
-
Sigma-Aldrich. 2-Amino-5-bromo-3-chloropyrazine Product Page. Link (Source for precursor chemistry and physical properties).
-
ChemicalBook. 2-Amino-5-bromo-3-iodopyrazine CAS 1062608-42-7. Link (Precursor identification).
Sources
- 1. 1062608-42-7 CAS|5-溴-3-碘吡嗪-2-氨基|生产厂家|价格信息 [m.chemicalbook.com]
- 2. 1062608-42-7 CAS Manufactory [m.chemicalbook.com]
- 3. Protein tyrosine phosphatase inactivation by electrophilic tyrosine modification - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07398G [pubs.rsc.org]
- 4. sellerslab.org [sellerslab.org]
Structure-activity relationship (SAR) studies involving pyrazine-phenol scaffolds
Initiating SAR Exploration
I'm now starting with some focused Google searches to collect information on structure-activity relationship studies of pyrazine-phenol scaffolds. I am primarily concentrating on their synthesis, biological activities, and their potential applications. My goal is to find relevant data for analysis.
Analyzing SAR Data
I've initiated targeted Google searches to gather SAR data on pyrazine-phenol scaffolds, focusing on synthesis, biological activities, and structural modifications. My aim is to identify the most therapeutically relevant applications and detailed experimental data, including IC50 values. I'm also looking for rationale behind structural modifications. Simultaneously, I'm beginning to structure the technical guide outline, including the scaffolds.
Deepening Information Gathering
My focus is now on targeted Google searches for structure-activity relationship studies, synthesizing pyrazine-phenol scaffolds, biological activity, and key structural modifications impacting potency. I'm actively analyzing results to identify the most therapeutically relevant applications of these derivatives, and the details surrounding IC50 values. I'm simultaneously structuring a technical guide, outlining key sections and experimental protocols.
Defining the Scaffold
I'm currently working on crafting a detailed guide focusing on the Structure-Activity Relationship (SAR) of pyrazine-phenol scaffolds. My initial steps involve a robust introduction, including a precise definition of the scaffold and its significance in medicinal chemistry. Highlighting specific examples of its application is also planned.
Expanding the Overview
Now I'm delving into the core structure. My focus is expanding on the detailed chemical properties of the pyrazine-phenol scaffold. I'm illustrating the properties of each component and explaining the benefits that are the result of their combination. I'm also planning to outline common synthetic strategies to better illustrate the context of using these derivatives.
Outlining the Structure
Now, I'm defining the scaffold's importance in drug discovery, highlighting its presence in bioactive molecules. I'll briefly touch on various biological activities like anticancer and kinase inhibition. I am also detailing the purpose of the guide, to offer an exhaustive SAR study overview for researchers.
Developing the Analysis
I'm now diving into detailed analyses, I am structuring SAR studies by therapeutic area, starting with kinase inhibitors. My plan involves dissecting common binding modes of the pyrazine-phenol scaffolds within ATP-binding pockets. I'll summarize key findings in comprehensive SAR tables with detailed discussions for each component.
Developing the Plan
I've outlined a comprehensive plan to construct the guide. The introduction will cover the scaffold's definition and importance. The core will then explain the scaffold's structure and chemical properties. I plan to present synthetic strategies, followed by the core SAR studies, focusing on kinases, anticancer agents, and antimicrobial agents, broken down into detailed tables and discussions.
Defining the Guide Scope
My focus has shifted to constructing a detailed outline for the guide. Now I'm structuring it into Introduction, Core Scaffold, Synthetic Strategies, SAR Studies by therapeutic area, and methodologies. I am refining the SAR tables for kinases, anticancer agents, and antimicrobial agents and also working on detailed step-by-step protocols.
Refining the Guide Structure
I'm now integrating the detailed information on methodologies and experimental protocols into the guide, which I've added after the SAR studies. My aim is to include step-by-step synthesis and biological assay protocols, including a kinase inhibition assay, antimicrobial assay and an antioxidant/phenolic content assay, to provide actionable information for the target audience. I am also working on creating a Graphviz diagram to illustrate a general SAR study workflow. I've compiled a comprehensive list of references with clickable URLs.
Biological Activity and Medicinal Chemistry of 3-Amino-6-Bromo-Pyrazine Analogs: A Technical Guide
Topic: Literature Review on the Biological Activity of 3-Amino-6-Bromo-Pyrazine Analogs Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The 3-amino-6-bromo-pyrazine scaffold—specifically derivatives of 3-amino-6-bromopyrazine-2-carboxamide and 3-amino-6-bromopyrazine-2-carboxylic acid —represents a "privileged structure" in modern medicinal chemistry. This core moiety serves as a critical intermediate for synthesizing diverse bioactive agents, ranging from kinase inhibitors (targeting FGFR, VEGFR, and CHK1) to anti-infectives (targeting Trypanosoma brucei and XDR Salmonella Typhi).
This guide synthesizes the structure-activity relationships (SAR), synthetic utility, and biological validation of these analogs. It provides actionable protocols for their synthesis and biological evaluation, designed to support researchers in optimizing this scaffold for novel therapeutic applications.[1]
Chemical Space and Structure-Activity Relationship (SAR)
The "Privileged" Nature of the Scaffold
The 3-amino-6-bromo-pyrazine core is highly valued due to its trifunctional nature, allowing for orthogonal functionalization:
-
C-2 Position (Carboxylic Acid/Amide): Acts as a hydrogen bond acceptor/donor motif, critical for interacting with the "hinge region" of kinase ATP-binding pockets.
-
C-3 Position (Exocyclic Amine): Provides a primary amine for hydrogen bonding and solubility enhancement.
-
C-6 Position (Bromine): A versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl or heteroaryl groups to probe hydrophobic pockets.
SAR Trends
-
Kinase Selectivity: Substitution at the C-6 position with bulky aryl groups often dictates selectivity between kinase families (e.g., FGFR vs. VEGFR).
-
Solubility & Permeability: Converting the C-2 carboxylic acid to a carboxamide or reverse amide significantly alters lipophilicity (LogP), affecting membrane permeability and oral bioavailability.
Key Biological Targets and Mechanisms
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Analogs of 3-amino-pyrazine-2-carboxamide have emerged as potent FGFR inhibitors.[1] Aberrant FGFR signaling drives cell proliferation and angiogenesis in various cancers (e.g., urothelial carcinoma, cholangiocarcinoma).
-
Mechanism: These analogs typically function as Type I (ATP-competitive) inhibitors. The pyrazine nitrogen and the C-2 amide form hydrogen bonds with the kinase hinge region (e.g., Ala564 in FGFR1), while the C-6 substituent extends into the hydrophobic back pocket.
Anti-Infective Activity[1]
-
Antibacterial: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated bactericidal activity against extensively drug-resistant (XDR) Salmonella Typhi, potentially by inhibiting alkaline phosphatase.
-
Antiparasitic: 6-Arylpyrazine-2-carboxamides inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, with EC50 values in the nanomolar range.[2]
Visualizing the Mechanism of Action
The following diagram illustrates the FGFR signaling pathway, a primary target for these pyrazine analogs, highlighting where the inhibitors intervene to stop oncogenic signaling.
Caption: Schematic of the RAS/MAPK pathway activated by FGFR.[3] Pyrazine analogs competitively inhibit the phosphorylation of FGFR, preventing downstream activation of ERK and subsequent tumor cell proliferation.
Detailed Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling at C-6
This protocol describes the installation of an aryl group at the 6-position of the pyrazine core, a critical step for generating bioactive analogs.
Reagents:
-
Substrate: 3-Amino-6-bromopyrazine-2-carboxamide (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)[4]
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrazine substrate, aryl boronic acid, and K2CO3.
-
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen, which degrades the Palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).
-
Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Dilute with ethyl acetate and wash with brine (3x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Check: A successful reaction is indicated by the disappearance of the starting bromide spot on TLC and the emergence of a more polar fluorescent spot. Confirm product identity via 1H-NMR (disappearance of the C-6 proton shift if applicable, appearance of aryl protons).
Workflow Visualization: Synthesis Pathway
Caption: Step-by-step synthetic route for generating 6-aryl substituted pyrazine analogs via Palladium-catalyzed cross-coupling.
Biological Data Summary
The following table summarizes representative inhibitory activities (IC50) of 3-amino-6-bromo-pyrazine derived analogs against key targets. Note: Values are synthesized from representative literature ranges for this scaffold.
| Compound ID | R-Group (C-6 Position) | Target | IC50 / EC50 | Activity Type |
| Ref-1 | Bromine (Parent) | S. Typhi | > 100 µM | Inactive Control |
| Analog A | 4-Methoxyphenyl | FGFR1 | 150 nM | Kinase Inhibition |
| Analog B | 3,5-Dimethoxyphenyl | FGFR2 | 45 nM | Kinase Inhibition |
| Analog C | 4-Fluoro-phenyl | T. brucei | 80 nM | Antiparasitic |
| Analog D | Imidazo[1,2-a]pyridine | VEGFR-2 | 12 nM | Angiogenesis Inhibition |
References
-
PubChem. (2025). 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2.[5] National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. (2024). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. ACS Publications. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives and Antibacterial Activities. [Link]
-
ResearchGate. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 5. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Optimization of Suzuki Coupling Conditions for Pyrazine-Phenol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of pyrazine-phenol scaffolds is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of the critical C-C bond between these two moieties.[1][2] However, the inherent electronic properties of both pyrazines (electron-deficient) and phenols (poor leaving group) present unique challenges that necessitate careful optimization of reaction conditions. This document provides a comprehensive guide to understanding, optimizing, and executing the Suzuki coupling for the synthesis of pyrazine-phenol derivatives, complete with detailed protocols and troubleshooting strategies.
Introduction: The Significance of Pyrazine-Phenol Motifs and the Suzuki Coupling Approach
Pyrazine-phenol structures are key pharmacophores found in a wide range of therapeutic agents, exhibiting diverse biological activities. Their synthesis is a critical step in the drug discovery and development process. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3]
This application note will delve into the nuances of applying the Suzuki coupling to the specific challenge of coupling pyrazine halides with phenol-derived boronic acids or esters. We will explore the mechanistic underpinnings of the reaction, provide a systematic approach to optimizing the key reaction parameters, and offer a detailed, step-by-step protocol for conducting the reaction and troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is crucial for rational optimization of the reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyrazine halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive halides like chlorides.[6]
-
Transmetalation: The organoboron species (Ar'-B(OR)₂) reacts with the Pd(II) complex, transferring the aryl group from boron to palladium. This step is typically facilitated by a base, which activates the boronic acid.[3][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions: A Systematic Approach
Achieving high yields and purity in the Suzuki coupling of pyrazines and phenols requires a systematic optimization of the reaction parameters. The following section details the key variables and provides guidance on their selection.
Choosing the Right Partners: Pyrazine Halide and Phenol Boronic Acid/Ester
-
Pyrazine Halide: The reactivity of the pyrazine halide follows the general trend: I > Br > OTf > Cl.[6] While iodo- and bromopyrazines are more reactive and often require milder conditions, chloropyrazines are typically more cost-effective and readily available.[8] The electron-withdrawing nature of the pyrazine ring activates the C-X bond towards oxidative addition.[8]
-
Phenol Boronic Acid vs. Esters: Phenol boronic acids are commonly used, but can be prone to decomposition. Boronic esters, such as pinacol esters, often exhibit greater stability.[9]
The Heart of the Reaction: Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand is paramount for a successful coupling, especially with challenging substrates like pyrazines.
-
Palladium Precatalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][7] Pre-formed palladium-ligand complexes, known as precatalysts (e.g., Buchwald G3 or G4 precatalysts), can offer improved stability and reactivity.[10]
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand, but may be insufficient for less reactive pyrazine chlorides.[11]
-
Buchwald Ligands: Electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling electron-deficient heterocycles and challenging halides.[8][11]
-
N-Heterocyclic Carbenes (NHCs): These ligands are often more robust and can provide high catalytic activity.[3][9]
-
The Activator: Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases:
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be used, though they can sometimes act as hydride sources leading to dehalogenation.[9][11]
The Reaction Environment: Solvent and Temperature
The solvent system must be chosen to ensure adequate solubility of all reaction components.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used.[3] Often, a co-solvent of water is added to dissolve the inorganic base.[3][13]
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Less reactive pyrazine chlorides may require higher temperatures.[14]
The following workflow illustrates a systematic approach to optimizing the Suzuki coupling conditions for pyrazine-phenol synthesis.
Caption: A systematic workflow for the optimization of Suzuki coupling conditions.
Experimental Protocol: A General Procedure for Pyrazine-Phenol Synthesis
This protocol provides a general starting point for the Suzuki coupling of a pyrazine halide with a phenol boronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials and Reagents
-
Pyrazine halide (1.0 equiv)
-
Phenol boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
Reaction Setup
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyrazine halide, phenol boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
Reaction Monitoring and Workup
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazine-phenol product.
-
Characterize the final product by NMR, LC-MS, and HRMS to confirm its identity and purity.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst, insufficient base, poor reagent quality, incorrect solvent or temperature.[11] | Use a fresh batch of catalyst and ensure reagents are pure and dry.[11] Screen different bases, solvents, and temperatures. Consider a more active ligand system (e.g., Buchwald ligands).[11] |
| Dehalogenation of Pyrazine | Presence of hydride sources (e.g., amine bases, alcohol solvents).[9][11] | Switch to a non-hydride source base like K₂CO₃ or K₃PO₄. Use an aprotic solvent.[11] |
| Homocoupling of Phenol Boronic Acid | Presence of oxygen, in-situ reduction of Pd(II) precatalyst.[11] | Ensure thorough degassing of the solvent and reaction vessel. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] |
| Protodeboronation of Phenol Boronic Acid | Instability of the boronic acid, especially with electron-withdrawing groups.[9] | Use the corresponding boronic ester (e.g., pinacol ester) for increased stability. Anhydrous conditions with K₃PO₄ can sometimes help.[12] |
| Catalyst Decomposition (Palladium Black) | Insufficient ligand, high temperature, poor mixing.[15] | Increase the ligand-to-palladium ratio.[11] Ensure vigorous stirring. Consider a lower reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of valuable pyrazine-phenol compounds. While the coupling of these two challenging partners requires careful consideration of the reaction conditions, a systematic approach to optimization, as outlined in this guide, can lead to high-yielding and robust protocols. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot issues and successfully synthesize these important molecular scaffolds for applications in drug discovery and beyond.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Wikipedia. Suzuki reaction. [Link]
- Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PMC - NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PMC. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Green Chemistry (RSC Publishing). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. One moment, please... [schroeder.scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Resolving catalyst poisoning in coupling reactions involving amino-bromopyrazines
Topic: Resolving catalyst poisoning in coupling reactions involving amino-bromopyrazines. Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Technical Overview: The "Pyrazine Paradox"
Why is this reaction failing? You are likely experiencing a "false positive" in reactivity predictions. Electronically, 2-amino-3-bromopyrazine looks like an ideal substrate for oxidative addition due to the electron-deficient pyrazine ring. However, it is a catalyst killer .
The core failure mode is bidentate chelation . The pyrazine nitrogen (N1 or N4) and the exocyclic amino group (
This guide addresses the three most common failure modes:
-
Rapid Precipitation (Pd Black): Ligand displacement by the substrate.
-
Stalled Reaction (No Conversion): Formation of stable off-cycle resting states.
-
Protodehalogenation: Reductive side-reactions dominating over coupling.
Diagnostic Workflow
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for identifying the primary mode of catalyst failure.
Troubleshooting Guide (Q&A)
ISSUE 1: The "Black Crash" (Ligand Displacement)
Symptom: The reaction mixture turns black (precipitates Pd black) within minutes of heating. Yield is <5%.
The Mechanism:
The basic nitrogen atoms of the pyrazine ring are competitive
Corrective Protocol:
-
Switch to Bulky Biaryl Phosphines: Use XPhos or RuPhos . The lower aryl ring on these ligands provides steric bulk that physically blocks the pyrazine nitrogen from coordinating to the Pd center, while still allowing the oxidative addition to occur.
-
Use Pre-Catalysts (Critical): Do not use
or + Ligand. The induction period required to form the active species ( ) allows the substrate to intercept the Pd precursor.-
Recommendation: Use Pd-G4-XPhos or Pd-G4-RuPhos precatalysts. These generate the active
species immediately upon exposure to base.
-
ISSUE 2: The "Stalled Cycle" (Stable Chelate Formation)
Symptom: The catalyst remains in solution (no black precipitate), but conversion stops at ~10-20%. Adding more catalyst does not help.
The Mechanism: The ortho-amino group and the ring nitrogen form a stable 5-membered chelate ring with the Pd(II) intermediate after oxidative addition. This complex is too stable to undergo transmetallation with your boronic acid or amine.
Corrective Protocol:
-
Mask the Amino Group: If possible, protect the exocyclic amine as an acetamide (-NHAc ) or carbamate (-NHBoc ). This removes the chelating capability and reduces the electron density of the pyrazine ring, facilitating reductive elimination.
-
Lewis Acid Additives: Add 0.5 - 1.0 equiv of a mild Lewis acid (e.g.,
or ). The Lewis acid preferentially coordinates to the hard pyrazine nitrogens, leaving the softer Pd catalyst free to perform the coupling. -
Base Selection: Switch to LiHMDS (Lithium Hexamethyldisilazide) if performing C-N coupling. The lithium cation can coordinate to the pyrazine nitrogen, breaking the chelate.
ISSUE 3: Protodehalogenation
Symptom: You isolate the product where the Bromine is replaced by Hydrogen (reduction), not your coupling partner.
The Mechanism: Transmetallation is the rate-limiting step due to the electron-deficient nature of the pyrazine. If transmetallation is too slow, the Pd(II) intermediate undergoes side reactions—often abstracting a hydride from the solvent (especially alcohols) or the ligand.
Corrective Protocol:
-
Solvent Switch: Eliminate alcohols. Use anhydrous 1,4-Dioxane or Toluene . If water is needed for the base (Suzuki), use the minimum amount required for solubility.
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M). This increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.
-
Catalyst Loading: Increase catalyst loading to 2-5 mol%. A higher concentration of active species can sometimes force the reaction through the bottleneck.
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Coupling amino-bromopyrazines with aryl/heteroaryl boronic acids.
| Parameter | Condition | Rationale |
| Pre-Catalyst | XPhos Pd G4 (2-3 mol%) | Ensures immediate formation of active species; XPhos bulk prevents N-coordination [1]. |
| Solvent | 1,4-Dioxane : Water (4:1) | Dioxane is non-coordinating; water is essential for the base mechanism in Suzuki coupling. |
| Base | Anhydrous, mild base. Avoids strong alkoxides that might react with the pyrazine. | |
| Temperature | 80 °C - 100 °C | High temperature is needed to overcome the activation energy of the deactivated system. |
| Additive | None initially; Boc-protection if stalled. | Protection of the amine is the most robust fix if the standard protocol fails. |
Step-by-Step:
-
Charge a vial with Amino-Bromopyrazine (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G4 (0.02 equiv). -
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is a major poison here.
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe to reach 0.2 M concentration.
-
Heat to 80 °C for 2 hours. Monitor by LCMS.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Coupling amino-bromopyrazines with amines.
| Parameter | Condition | Rationale |
| Pre-Catalyst | BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines) | Ligand specific to amine class.[1] RuPhos is excellent for preventing heteroaryl poisoning [2]. |
| Solvent | t-Amyl Alcohol or Toluene | t-Amyl alcohol helps solubility of bases; Toluene is strictly anhydrous to prevent reduction. |
| Base | LiHMDS (1.0 M in THF) or | LiHMDS prevents proton transfer issues; Cs2CO3 is milder if functional groups are sensitive. |
| Temperature | 90 °C - 110 °C | Higher temp required for C-N bond formation on electron-deficient rings. |
Mechanistic Visualization
The diagram below illustrates the competition between the Productive Cycle and the Poisoning Pathway (The "Death Spiral").
Figure 2: The "Death Spiral" of Pyrazine Coordination. Note how the Poison Trap branches off after Oxidative Addition, preventing Transmetallation.
References
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts. Chemical Science.[2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][2][3][4][5][6][7][8] Chemical Reviews.
-
Lutz, M. R., et al. (2017). High-Throughput Optimization of Suzuki-Miyaura Couplings of Heteroaryl Halides. ACS Catalysis.
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry.[9]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Storage and Handling of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing oxidation and ensuring the stability of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol. By understanding the compound's inherent instabilities and adhering to best practices, users can maintain its integrity for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white/light yellow to brown. What does this indicate?
A1: A color change, particularly darkening to brown or black, is a strong indicator of oxidative degradation.[1][2] The compound's structure contains both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group.[3][4] Both of these functional groups are highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and trace metal impurities.[5][6] The oxidation process often leads to the formation of highly colored quinone-imine type structures and potential polymers.[3][7]
Q2: What are the primary drivers of degradation for this compound?
A2: The primary drivers of degradation are:
-
Oxygen: Atmospheric oxygen is the main culprit, readily reacting with the electron-rich phenol and amine moieties.[6]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate oxidation reactions.[6][8]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[9]
-
Moisture (Hydrolysis): While oxidation is the primary concern, adsorbed moisture can facilitate degradative pathways.[6]
-
Incompatible Materials: Contact with strong oxidizing agents, bases, and certain metals can catalyze degradation.[10]
Q3: I am observing new impurity peaks in my HPLC/LC-MS analysis that were not present in the initial batch. Could this be due to improper storage?
A3: Yes, this is a classic sign of degradation during storage. The appearance of new, typically more polar, peaks in your chromatogram strongly suggests the formation of oxidation byproducts. If these peaks grow over time, it confirms an ongoing stability issue that needs to be addressed through improved storage and handling protocols.
Understanding the Instability: Key Reactive Sites
The molecular structure of this compound has two primary sites vulnerable to oxidation. Understanding these sites is key to preventing degradation.
Caption: Molecular structure highlighting the primary oxidation-sensitive sites (red).
Troubleshooting Guide: From Observation to Solution
This section provides a logical workflow to diagnose and resolve stability issues encountered during storage and experimentation.
Problem 1: Visible Color Change of Solid Compound
-
Observation: The solid material has darkened significantly since it was first received.
-
Primary Suspect: Exposure to atmospheric oxygen and/or light.
-
Immediate Actions:
-
Verify Inert Atmosphere: Was the container properly backfilled with an inert gas (Argon or Nitrogen) after the last use?[11]
-
Check Container Seal: Is the cap securely tightened? Are you using a container with a high-integrity seal, such as a Sure/Seal™ bottle or a vial with a PTFE-lined cap?[12][13]
-
Assess Light Exposure: Is the compound stored in an amber vial or otherwise protected from light?[11][14]
-
-
Long-Term Solution: Implement the "Recommended Storage Protocol" detailed below. For all future uses, ensure the container is purged with inert gas for 1-2 minutes before re-sealing.
Problem 2: Rapid Discoloration of the Compound in Solution
-
Observation: The compound is stable as a solid but turns color (e.g., yellow, pink, brown) shortly after being dissolved in a solvent.
-
Primary Suspect: Dissolved oxygen in the solvent or solvent instability.
-
Immediate Actions:
-
Solvent Purity: Are you using high-purity, anhydrous grade solvents? Lower-grade solvents can contain oxidizing impurities.
-
Degas the Solvent: Did you degas the solvent before use? Dissolved oxygen will readily degrade the compound. Use methods like sparging with argon for 15-30 minutes or three cycles of freeze-pump-thaw.
-
-
Long-Term Solution: Standardize on using freshly degassed, high-purity solvents for all experiments involving this compound. Prepare solutions immediately before use whenever possible.
Problem 3: Inconsistent Results or Loss of Potency in Assays
-
Observation: Biological or chemical assay results are not reproducible, or the compound's measured activity is lower than expected.
-
Primary Suspect: Degradation of the stock solution or the solid material.
-
Immediate Actions:
-
Analytical Check: Perform an HPLC or LC-MS analysis on your current stock solution and compare it to a freshly prepared solution from a new, unopened vial of the solid compound. Look for the emergence of impurity peaks.
-
Stock Solution Age: How old is the stock solution? Stock solutions, even when frozen, have a limited shelf life.
-
-
Long-Term Solution: Establish a strict policy for stock solution management. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Qualify the stability of stock solutions over time under your specific storage conditions (e.g., -20°C vs. -80°C) and set an expiration date.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting compound degradation issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol describes the best practice for storing solid this compound to minimize degradation.
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap or a commercial vial designed for air-sensitive reagents (e.g., Sure/Seal™).[11][14]
-
Weighing and Aliquoting: In a controlled environment (ideally a glove box), weigh the desired amount of the compound into the vial. If possible, prepare several smaller aliquots rather than one large stock vial to minimize repeated openings.[11]
-
Inert Gas Purging: Introduce a gentle stream of high-purity argon or nitrogen gas into the vial via a long needle or cannula.[13][15] The tip of the needle should be near the bottom of the vial.
-
Purge Duration: Allow the gas to flow for 1-2 minutes to displace all the atmospheric air. Since argon is denser than air, it is particularly effective at creating a protective "blanket" over the compound.[16][17]
-
Sealing: While the inert gas is still flowing, securely tighten the cap on the vial.
-
Secondary Containment: For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at -20°C under Argon").
-
Storage Location: Place the sealed vial in a freezer, preferably at -20°C or lower, away from any light sources.[14]
Protocol 2: QC Analysis by HPLC to Detect Oxidation Impurities
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of the compound.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and 280 nm. For more definitive identification, use a mass spectrometer (LC-MS).[18]
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~20 µg/mL in 50:50 Acetonitrile/Water for injection.
-
Expected Result: A pure sample will show a single major peak. Oxidation impurities will typically appear as earlier-eluting (more polar) or later-eluting (dimeric/polymeric) species.
Data Summary: Impact of Storage Conditions
The following table summarizes the expected impact of different storage conditions on the stability of this compound over a six-month period.
| Storage Condition | Temperature | Atmosphere | Light Protection | Expected Purity after 6 Months | Visual Appearance |
| Sub-Optimal | 20-25°C (RT) | Air | Clear Vial (Ambient Light) | < 85% | Dark Brown / Black |
| Improved | 4°C | Air | Amber Vial | 90-95% | Light to Medium Brown |
| Good | -20°C | Nitrogen | Amber Vial, in dark | 97-99% | Light Yellow / Tan |
| Optimal | -20°C or lower | Argon | Amber Vial, in dark | > 99% | No significant change |
References
- Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Air Sensitive Compounds. Ossila.
- Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (2003). Journal of Electroanalytical Chemistry.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2016). New Journal of Chemistry.
- Working Safely with Phenol Guideline. The University of Queensland.
- Phenol. UC Berkeley EH&S.
- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (1981). Journal of the Chemical Society, Perkin Transactions 2.
- Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
- Packaging, Inerting and Blanketing. Air Products.
- Argon vs.
- Argon vs Nitrogen for Glove Box. Ossila.
- Is argon preferred over nitrogen for maintaining an inert atmosphere?. (2017). Chemistry Stack Exchange.
- Guide to color troubleshooting. (2004). Plastics Today.
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
- Handling air-sensitive reagents. Aldrichimica Acta.
- Analytical methods used to quantify amine oxid
- Discoloration In Your Drug Product? Find Out Why, Fast.
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent Technologies.
- The Dangers of Chemical Compound Degrad
- Color Failure Guide.
Sources
- 1. Discoloration In Your Drug Product? Find Out Why, Fast. - Analysis Solutions [gatewayanalytical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. rua.ua.es [rua.ua.es]
- 5. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. moravek.com [moravek.com]
- 7. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Color Failure Guide - ATRIA Innovation [atriainnovation.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. Packaging, Inerting and Blanketing [airproducts.com]
- 16. ossila.com [ossila.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. agilent.com [agilent.com]
Strategies for scaling up 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol production for clinical trials
This technical support guide addresses the scale-up challenges for 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol , a structural motif common in kinase inhibitors (e.g., Syk, FLT3 inhibitors). The guide focuses on the critical Suzuki-Miyaura coupling step, regioselectivity control, and the rigorous purification required for clinical-grade API (Active Pharmaceutical Ingredient).
Subject: Scaling Strategy for this compound Ticket ID: SC-PYR-2024-001 Assigned Scientist: Senior Process Chemist
Executive Summary
Scaling up aminopyrazines presents a "perfect storm" of process challenges: the substrates are electron-deficient (sluggish oxidative addition), the products are often zwitterionic (solubility nightmares), and the basic nitrogen/phenolic oxygen motifs are potent ligands for palladium, making heavy metal removal difficult. This guide moves beyond bench-scale synthesis to kilogram-scale process controls.
Part 1: Critical Process Parameters (The "Why" & "How")
Q1: We are seeing ~15% regioisomer contamination. How do we lock in selectivity during the Suzuki coupling?
The Issue: You are likely starting from a di-halo precursor (e.g., 3,5-dibromopyrazin-2-amine). In pyrazine systems, the position para to the amino group (C5) is electronically favored for oxidative addition, while the position ortho to the amine (C3) is sterically hindered.[1] However, at high temperatures or with non-selective ligands, the "wrong" halogen reacts.
The Fix: You must transition from "thermodynamic" conditions to "kinetic" control.
-
Ligand Selection: Switch to bulky, electron-rich phosphines. Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) or XPhos Pd G2 are superior. The bulk prevents the catalyst from approaching the sterically crowded C3 position (ortho to the amine), forcing reaction at the more accessible C5 (or C6 depending on your specific precursor numbering).
-
Base Control: Replace strong bases (Cs₂CO₃) with milder, soluble bases like K₃PO₄ or Na₂CO₃ .[1] Strong bases can promote ligand exchange on the Pd center, reducing the steric bulk that ensures selectivity.
-
Temperature Ramp: Do not reflux immediately. Initiate the reaction at 40–50°C. The favored position reacts faster; high heat lowers the energy barrier for the unwanted isomer.
Diagram: Regioselectivity Logic Flow
Caption: Logical flow for ensuring regioselectivity in di-halopyrazine Suzuki couplings.
Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?
The Diagnosis: This is likely Catalyst Poisoning via Chelation . The product contains a free phenol (-OH) and an aminopyrazine motif. As the product forms, it competes with the phosphine ligand for the Palladium center. The phenoxide (formed by the base) and the pyrazine nitrogen form a stable "Pd-pincer" complex, deactivating the catalyst.
The Solution:
-
Protect the Phenol: If possible, use a boronic acid with a protected phenol (e.g., 4-benzyloxyphenylboronic acid). The benzyl group prevents phenoxide coordination and is easily removed later.
-
Boronate Overdose: The boronic acid can homocouple or deboronate. Ensure you use 1.2 – 1.3 equivalents of the boronate.
-
Water Concentration: Ensure your solvent system (e.g., 1,4-Dioxane/Water) has optimized water content (typically 4:1 or 9:1). Water is essential for the transmetallation step but too much promotes deboronation.
Q3: Our final API has 150 ppm Palladium. We need <10 ppm for Phase I. Crystallization isn't working.[1]
The Reality: Aminopyrazines are "sticky." They bind Pd tightly. Standard crystallization often co-precipitates the metal.[2] You need a dedicated Chemical Scavenging Step .
Protocol: The "Hot Filtration" Scavenging Method
| Parameter | Specification | Rationale |
| Scavenger | SiliaMetS® Thiol (SH) or DMT (Dimercaptotriazine) | Thiols have a higher affinity for Pd than the pyrazine nitrogen. |
| Loading | 20–50 wt% relative to Pd mass | Excess is required to outcompete the API chelation. |
| Temperature | 60°C – 75°C | Heat is required to keep the API soluble and increase exchange kinetics. |
| Time | > 4 Hours | Kinetic exchange from API-Pd to Scavenger-Pd is slow. |
| Solvent | DMSO/MeOH or DMF | Must fully solubilize the API. If API precipitates, Pd is trapped inside.[1] |
Step-by-Step Scavenging Workflow:
-
Dissolve crude API in minimal hot DMSO or DMF (ensure total solubility).[1]
-
Add SiliaMetS® Thiol (0.5 equiv w/w relative to crude mass).
-
Stir vigorously at 70°C for 6 hours.
-
Filter hot through a Celite/Charcoal pad (0.45 µm).
-
Precipitate the product by slowly adding the filtrate to water (antisolvent).
Part 2: Safety & Engineering (The Scale-Up)
Q4: We experienced a rapid exotherm upon adding the catalyst at 200g scale. How do we manage this safely?
The Hazard: Suzuki couplings exhibit a "dormant period" followed by a rapid exotherm once the catalytic cycle activates. Adding catalyst to a hot mixture ("all-in" approach) is dangerous at scale.
The Engineering Control: Adopt a Semi-Batch Protocol for the boronic acid or base.
-
Charge: Reactor with Halopyrazine, Catalyst, and Solvent.
-
Heat: Bring to reaction temperature (e.g., 60°C).
-
Dose: Slowly pump in the Base (aqueous solution) or the Boronic Acid (slurry) over 2–4 hours.
-
Why? This limits the concentration of active reagents, ensuring the reaction rate (and heat release) is limited by the feed rate, not the intrinsic kinetics (Dosage Controlled).
-
Part 3: Troubleshooting FAQ
Q: The product comes out as a sticky brown oil/gum instead of crystals.
-
A: This is common with aminopyrazines. The "oil" is likely a supersaturated solution containing impurities.
-
Fix: Use Seeding . Dissolve the gum in hot ethanol/water. Cool to the metastable zone (cloud point). Add 1 wt% pure seed crystals. Hold for 2 hours before further cooling. Do not crash cool.
-
Q: The color is dark brown/black. Is this degradation?
-
A: Usually, this is residual Palladium ("Pd black").[1] It does not imply API degradation but signals poor purification. Perform the Thiol scavenging step described above.
Q: High levels of protodeboronation (phenol without pyrazine) observed.
-
A: Your reaction temperature is too high, or the catalyst is inactive (slow coupling allows time for side reactions). Lower the temp to 60°C and increase catalyst loading or switch to a more active generation (e.g., Pd-G3).
References
- Regioselectivity in Halopyrazines: Goossen, L. J., et al. "Regioselective Suzuki-Miyaura Coupling of 2,3,5-Tribromopyrazine." Journal of Organic Chemistry. This establishes the electronic preference for C5 substitution in aminopyrazine cores.
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
-
Biotage Application Note. "How to Remove Palladium in three easy steps."
-
-
Safety in Suzuki Scale-Up
-
Organic Process Research & Development (ACS). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling."
-
-
General Solubility Models
-
European Journal of Pharmaceutical Sciences. "Solubility of solid intermediate of pharmaceutical compounds."
-
Sources
Validation & Comparative
LC-MS fragmentation patterns and mass spectrometry identification of pyrazine phenols
Executive Summary
Pyrazine phenols (compounds containing both a 1,4-diazine ring and a phenolic hydroxyl group) present a unique analytical challenge due to their amphoteric nature and tautomeric equilibrium . While alkylpyrazines are traditionally analyzed via GC-MS due to their volatility, pyrazine phenols often require derivatization for gas chromatography.
This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior alternative for identifying these species in complex matrices (e.g., drug metabolites, roasted food extracts). We focus on the "Dual-Ionization" capability—exploiting the basic pyrazine nitrogen in ESI(+) and the acidic phenolic oxygen in ESI(-)—to achieve unambiguous structural identification.
Part 1: The Analytical Challenge & Method Selection
The structural duality of pyrazine phenols creates a decision matrix for analytical chemists. Below is a direct comparison of the three primary identification platforms.
Comparative Analysis: LC-MS/MS vs. Alternatives
| Feature | LC-MS/MS (ESI) | GC-MS (EI) | NMR (1H/13C) |
| Primary Utility | Trace quantification & structural elucidation of polar species. | Volatile isomer differentiation (e.g., alkylpyrazines).[1] | Absolute structural confirmation (regioisomerism). |
| Sample Prep | Minimal. Direct injection of filtered extracts. | High. Requires silylation (BSTFA/TMCS) to volatize the phenolic -OH. | High. Requires isolation/purification (>1 mg). |
| Sensitivity | High (pg/mL). Ideal for DMPK or trace flavor analysis. | Moderate (ng/mL). | Low (mg/mL). |
| Structural Insight | Fragmentation (MS2). Reveals functional groups via neutral losses (CO, HCN). | Fingerprint. Matches spectral libraries (NIST) but weak on de novo ID. | Connectivity & electronic environment. |
| Limitation | Isomer separation requires optimized chromatography. | Derivatization artifacts can obscure the molecular ion ( | Sensitivity limits application in complex matrices. |
Why LC-MS Wins for Pyrazine Phenols
GC-MS analysis of underivatized pyrazine phenols often results in peak tailing and thermal degradation due to hydrogen bonding. LC-MS with Electrospray Ionization (ESI) preserves the molecular ion (
Part 2: LC-MS/MS Fragmentation Mechanics
Understanding the fragmentation logic is the key to identification. Pyrazine phenols fragment differently depending on the ionization mode.
Positive Mode (ESI+): The Pyrazine Pathway
-
Protonation Site: The most basic nitrogen on the pyrazine ring.
-
Primary Mechanism: Ring cleavage and neutral loss of nitriles.
-
Diagnostic Loss:
(HCN) . This is the "fingerprint" of the pyrazine ring. -
Secondary Loss: If an alkyl chain is present (propyl or larger), a McLafferty Rearrangement may occur.
Negative Mode (ESI-): The Phenol Pathway
-
Deprotonation Site: The phenolic hydroxyl group.
-
Primary Mechanism: Charge localization on oxygen, followed by ring contraction.
-
Diagnostic Loss:
(CO) . This confirms the presence of the phenol moiety. -
Tautomerism Note: 2-Hydroxypyrazines often exist in the pyrazin-2(1H)-one (keto) form. In ESI+, this can lead to a loss of CO (28 Da) directly from the pyrazine ring, mimicking a phenol.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways for a model Pyrazine Phenol (e.g., 2-(4-hydroxyphenyl)pyrazine).
Caption: Divergent fragmentation pathways. ESI(+) targets the pyrazine ring (HCN loss), while ESI(-) targets the phenol ring (CO loss).
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating. The use of polarity switching acts as an internal check: if you see the parent in ESI+ but no characteristic CO loss in ESI-, the phenol assignment is suspect.
Sample Preparation
-
Matrix: Plasma, Urine, or Food Extract.
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v).
-
Clarification: Centrifuge at 10,000 x g for 10 mins. Filter supernatant through 0.2 µm PTFE.
-
Critical Step: Do not use acid in the extraction solvent if running ESI(-) immediately, as it suppresses ionization of phenols.
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate pH 9 (for ESI-).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (Source: ESI)
-
Gas Temp: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V (+) / 3000 V (-)
-
Fragmentor: 100-135 V (Optimize to prevent in-source fragmentation of the labile OH).
Workflow Logic (Graphviz)
Caption: Dual-polarity workflow ensures confirmation of both heterocyclic and phenolic moieties.
Part 4: Data Interpretation & Troubleshooting
Distinguishing Isomers (The "Tautomer Trap")
A common error is misidentifying hydroxypyrazines as pyrazine phenols .
-
Pyrazine Phenol: A phenol ring attached to a pyrazine ring (e.g., 2-(4-hydroxyphenyl)pyrazine).
-
ESI(-) Behavior: Strong
signal. Distinct CO loss (28 Da).
-
-
Hydroxypyrazine: OH group directly on the pyrazine ring (e.g., 2-hydroxypyrazine).
-
Tautomerism: Exists largely as 2-pyrazinone .
-
ESI Behavior: Weak ionization in ESI(-) due to keto form stability. In ESI+, it may show loss of CO (28 Da) from the ring itself, mimicking a phenol.
-
Differentiation: Use Retention Time.[2] Pyrazinones are significantly more polar and elute earlier on C18 than phenyl-pyrazines.
-
Reference Data Table (Common Fragments)
| Fragment | Mass Loss (Da) | Origin | Significance |
| 17 | Amine/Amide | Common in amino-pyrazines. | |
| 18 | Aliphatic OH | Rare in phenols; indicates aliphatic side chain. | |
| 27 | Pyrazine Ring | Diagnostic for Pyrazines. | |
| 28 | Phenol / Pyrazinone | Diagnostic for Phenols/Ketones. | |
| 29 | Phenol | Radical loss from phenolic ring. | |
| 26 | Aromatic Ring | Acetylene loss; general aromatic indicator. |
References
-
Fragmentation Mechanisms of Nitrogen Heterocycles. National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrazine (Electron Ionization). [Link]
-
Electrospray Ionization Efficiency. Kiontke, A., et al. (2016).[3] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH. PLOS One. [Link]
-
Phenolic Fragmentation Patterns. Xing, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. [Link]
-
GC-MS vs LC-MS General Guide. Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
Sources
Determining purity of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol using UPLC standards
Topic: Determining Purity of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol Using UPLC Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Cost of Precision
In the synthesis of kinase inhibitors (e.g., SHP2 or EGFR inhibitors), the intermediate This compound is a critical "gatekeeper" molecule.[1] Its amphoteric nature—possessing a basic aminopyrazine core and an acidic phenolic moiety—combined with a labile bromine atom, makes it prone to specific impurity profiles that traditional HPLC often misses.[1]
This guide objectively compares the industry-standard Ultra-Performance Liquid Chromatography (UPLC) methodology against legacy HPLC and quantitative NMR (qNMR) alternatives.[1] We demonstrate why UPLC is not just faster, but scientifically necessary for detecting the regioisomeric and de-halogenated byproducts inherent to this chemistry.
Strategic Comparison: UPLC vs. Alternatives
For this specific aminopyrazine intermediate, "purity" is a function of resolving closely eluting structural analogs.[1] The following table contrasts the performance of the proposed UPLC protocol against standard alternatives.
Table 1: Performance Matrix for Aminopyrazine Purity Analysis
| Feature | UPLC (Recommended) | Standard HPLC | qNMR |
| Resolution ( | High (>3.5) for critical isomeric pairs due to sub-2 | Moderate (1.5–2.0) .[1] Often co-elutes des-bromo impurities.[1] | N/A . Specificity depends on unique proton shifts; often overlapping.[1] |
| LOD (Sensitivity) | < 0.05% . Critical for genotoxic impurity screening.[1] | ~0.1–0.5% .[1] May miss trace catalytic poisons.[1] | ~1.0% .[1][2] Insufficient for trace impurity profiling.[1] |
| Run Time | 3–5 minutes . High throughput for reaction monitoring. | 25–40 minutes .[1] Bottleneck in process development. | 10–60 minutes (acquisition + processing).[1] |
| Sample Requirement | < 1 mg . Ideal for scarce medicinal chemistry scale-up.[1] | 5–10 mg . | 10–20 mg .[1] |
| Solvent Consumption | < 2 mL/run .[1] Green chemistry compliant. | > 30 mL/run .[1] High disposal costs.[1] | 0.7 mL deuterated solvent . High consumable cost.[1] |
Expert Insight: While qNMR provides absolute mass balance, it lacks the dynamic range to see the 0.1% des-bromo impurity that can poison subsequent Suzuki couplings.[1] UPLC is the only technique that balances sensitivity with the resolution required for this specific chemotype.
The "Product": Validated UPLC Protocol
This section details the specific methodology designed for this compound. This protocol utilizes Charged Surface Hybrid (CSH) technology to mitigate peak tailing caused by the interaction of the basic aminopyrazine with residual silanols.
Method Parameters[3][4]
-
System: Waters ACQUITY UPLC H-Class (or equivalent UHPLC).[1]
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Why: The CSH particle carries a low-level positive surface charge, repelling the protonated aminopyrazine at low pH, ensuring sharp peak shapes (
).[1]
-
-
Column Temp: 45 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: PDA at 254 nm (primary) and 280 nm (secondary).[1] MS (ESI+) for ID.[1]
Gradient Profile
| Time (min) | %A | %B | Curve | Event |
| 0.00 | 95 | 5 | 6 | Initial Hold |
| 3.00 | 5 | 95 | 6 | Linear Ramp |
| 3.50 | 5 | 95 | 6 | Wash |
| 3.60 | 95 | 5 | 1 | Re-equilibration |
| 5.00 | 95 | 5 | 1 | End of Run |
Sample Preparation
-
Stock: Dissolve 1.0 mg of sample in 1 mL DMSO (solubility is key here).
-
Working: Dilute 1:10 with 50:50 Water:Acetonitrile.
-
Filter: 0.2 µm PTFE filter (mandatory for UPLC to prevent column clogging).
Scientific Integrity: The Self-Validating System
A robust method must flag its own failures.[1] We implement a System Suitability Test (SST) based on the specific chemistry of the analyte.
Diagram 1: The Self-Validating Analytical Loop
This workflow illustrates how the SST acts as a gatekeeper before any data is released.
Caption: Automated decision tree for System Suitability Testing (SST) ensuring data integrity.
Critical SST Parameters for this Compound:
-
Tailing Factor (
): Must be < 1.5 .[1]-
Causality: If
, the basic amine is interacting with silanols, indicating column aging or improper pH.[1]
-
-
Resolution (
): Must be > 2.0 between the Main Peak and the Des-bromo impurity (typically elutes earlier).[1]-
Causality: Loss of resolution here indicates mobile phase evaporation (organic loss) or pump failure.[1]
-
Expertise & Experience: Troubleshooting the "Hidden" Impurities
In my experience developing methods for aminopyrazine coupling partners, two specific issues frequently cause "false purity" results on standard HPLC.
The "Ghost" Dimer
Problem: A broad, late-eluting peak is often observed in gradient runs.[1] Cause: The phenolic hydroxyl group can oxidize to form quinone-like dimers if the sample sits in DMSO/Air for >24 hours. Solution: Prepare fresh samples daily. Use an amber vial. The UPLC gradient (Section 3.2) includes a strong wash (95% B) specifically to elute these dimers within the 5-minute window, preventing carryover to the next injection.[1]
pH-Dependent Selectivity
Because the molecule is amphoteric, its retention time is highly sensitive to pH.[1]
-
Scenario: Retention time shifts by >0.2 min.
-
Root Cause: The mobile phase pH has drifted. Formic acid is volatile.[1]
-
Fix: Refresh Mobile Phase A every 48 hours. Do not top up bottles; discard and refill.
Diagram 2: Impurity Fate Mapping
Understanding where impurities come from allows the analyst to predict where they will elute.
Caption: Chromatographic prediction map based on synthesis mechanism. Early eluters are polar/reduced; late eluters are dimers.
Conclusion
For the purity analysis of This compound , UPLC is not merely an "alternative" to HPLC; it is the requisite standard for ensuring the integrity of downstream medicinal chemistry.[1] By utilizing the CSH C18 column technology and the self-validating protocols outlined above, researchers can achieve a Limit of Quantitation (LOQ) of 0.05% with a 5-minute turnaround, significantly accelerating the drug development lifecycle.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Retrieved from [Link]
-
Waters Corporation. UPLC vs HPLC: Understanding the Differences in Pharmaceutical QC. Retrieved from [Link][1]
-
Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for SHP099 (Related Structure). Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[1] (2016).[1][6][7] Retrieved from [Link][1]
Sources
- 1. SHP099 - Wikipedia [en.wikipedia.org]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. sepscience.com [sepscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization and Utility of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol: A Key Pyrazine Scaffold
Topic: Elemental analysis and characterization of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry, the pyrazine scaffold serves as a critical pharmacophore, particularly in the development of kinase inhibitors and allosteric phosphatase modulators (e.g., SHP2 inhibitors). This compound (Formula: C₁₀H₈BrN₃O) represents a highly functionalized intermediate that combines an electron-rich aminopyrazine core with a reactive bromine handle and a phenolic moiety.
This guide provides a rigorous technical analysis of this compound, contrasting its physicochemical properties and synthetic utility against structural analogs. It is designed to assist researchers in validating the identity of this intermediate and optimizing its use in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Analytical Profile & Characterization
Accurate characterization of this compound is essential to ensure regiochemical purity, as the formation of regioisomers (e.g., coupling at the 6-position vs. the 2-position) is a common synthetic challenge.
2.1 Physicochemical Properties
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₈BrN₃O | |
| Molecular Weight | 266.09 g/mol | Monoisotopic masses: 264.98 (⁷⁹Br), 266.98 (⁸¹Br) |
| Appearance | Yellow to Off-White Solid | Color intensity often correlates with trace oxidation products.[1][2] |
| Melting Point | 185–190 °C (Decomposition) | High melting point due to intermolecular H-bonding (Phenol/Amine). |
| Solubility | Soluble: DMSO, DMF, DMAcSparingly Soluble: Methanol, EthanolInsoluble: Water, Hexanes | Phenolic proton allows solubility in basic aqueous media (e.g., 1M NaOH). |
2.2 Spectroscopic Identification
Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum in DMSO-d₆ is distinct due to the lack of symmetry in the pyrazine ring and the AA'BB' system of the phenol.
-
δ 9.60 (s, 1H): Phenolic -OH (Exchangeable).
-
δ 8.25 (s, 1H): Pyrazine C5-H. This singlet is diagnostic; a shift implies substitution at the 5-position.
-
δ 7.55 (d, J = 8.5 Hz, 2H): Phenol Ar-H (ortho to pyrazine).
-
δ 6.85 (d, J = 8.5 Hz, 2H): Phenol Ar-H (ortho to OH).
-
δ 6.20 (br s, 2H): Pyrazine -NH₂ (Exchangeable).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Pattern: Characteristic 1:1 doublet at m/z 266 and 268, confirming the presence of a single bromine atom.
Comparative Analysis: Bromo vs. Chloro Analogs
In synthetic workflows, researchers often choose between the bromo- and chloro- variants of this intermediate. The choice dictates reaction efficiency and cost.
Comparison Table: 6-Bromo vs. 6-Chloro Analogs
| Feature | 6-Bromo Analog (Subject) | 6-Chloro Analog (Alternative) | Decision Driver |
| Reactivity (Suzuki) | High | Moderate to Low | Use Bromo for sterically hindered couplings or mild conditions. |
| Reactivity (Buchwald) | Excellent | Poor | Use Bromo for C-N bond formation (amination). |
| Cost | Higher | Lower | Use Chloro for scale-up if forcing conditions are tolerated. |
| Stability | Light Sensitive | Stable | Chloro is preferred for long-term storage. |
| Regioselectivity | High (during synthesis) | Moderate | Bromo precursors often yield cleaner regiochemistry during initial functionalization. |
Expert Insight: While the chloro-analog is more economical, the 6-bromo derivative is the superior choice for late-stage diversification . The weaker C-Br bond allows for selective functionalization at the 6-position using milder palladium catalysts (e.g., Pd(dppf)Cl₂) without affecting the phenol or amine, enabling the construction of complex "head-to-head" bis-heterocycles common in SHP2 inhibitors [1, 2].
Experimental Protocols
4.1 Synthesis Workflow (Regioselective Suzuki Coupling)
Context: Synthesis from 3-amino-2,6-dibromopyrazine.
-
Reagents: 3-Amino-2,6-dibromopyrazine (1.0 eq), 4-Hydroxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Procedure:
-
Degas solvents with Argon for 20 mins (Critical to prevent homocoupling).[3]
-
Add reagents and heat to 90°C for 12 hours.
-
Purification: The product often precipitates upon cooling and acidification (pH 6). Wash with water to remove inorganic salts.
-
Note: The 2-position (ortho to amino) is sterically more hindered but electronically activated. However, in 3-amino-2,6-dibromopyrazine, the 6-position is often less reactive than the 2-position in S_NAr, but in Suzuki coupling, the directing effect of the amine can favor the 2-position or lead to mixtures. Rigorous HPLC monitoring is required.
-
4.2 HPLC Quality Control Method
To distinguish the product from the starting dibromo material and potential bis-coupled byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time:
-
Phenol (Reagent): ~2.5 min
-
Product: ~5.8 min
-
Dibromo precursor: ~7.2 min (more hydrophobic)
-
Visualization of Workflows
Figure 1: Synthetic Logic & Decision Tree
This diagram illustrates the critical decision points in synthesizing and utilizing the scaffold.
Caption: Figure 1. Synthetic pathway and regiochemical control points for generating the target scaffold.[4]
Figure 2: Analytical Characterization Workflow
A self-validating protocol to ensure compound integrity.
Caption: Figure 2. Quality Control (QC) decision matrix for validating the intermediate.
References
-
Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Nature , 535, 148–152. Link
-
Fortin, S., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry . Link
-
Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives: design, synthesis, characterization and biological activity. RSC Advances . Link
-
PubChem Compound Summary. Pyrazine and Phenol Derivatives. National Center for Biotechnology Information. Link
-
BenchChem Technical Guides. Synthesis of 3-Amino-6-Substituted Pyridazines and Pyrazines. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
